rac-tert-Butyl (R,E)-3-(3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylamido)-3-(5-(4-((methoxycarbonyl)amino)phenyl)-6-oxo-1,6-dihydropyridazin-3-yl)propanoate

CAS No.: 1187647-57-9

Cat. No.: VC2616738

Molecular Formula: C29H29ClN8O6

Molecular Weight: 621 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187647-57-9 |

|---|---|

| Molecular Formula | C29H29ClN8O6 |

| Molecular Weight | 621 g/mol |

| IUPAC Name | tert-butyl (3S)-3-[[(E)-3-[5-chloro-2-(tetrazol-1-yl)phenyl]prop-2-enoyl]amino]-3-[5-[4-(methoxycarbonylamino)phenyl]-6-oxo-1H-pyridazin-3-yl]propanoate |

| Standard InChI | InChI=1S/C29H29ClN8O6/c1-29(2,3)44-26(40)15-22(33-25(39)12-7-18-13-19(30)8-11-24(18)38-16-31-36-37-38)23-14-21(27(41)35-34-23)17-5-9-20(10-6-17)32-28(42)43-4/h5-14,16,22H,15H2,1-4H3,(H,32,42)(H,33,39)(H,35,41)/b12-7+/t22-/m0/s1 |

| Standard InChI Key | VOEWWLDOPMSCGF-CGIBVWHJSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)C[C@@H](C1=NNC(=O)C(=C1)C2=CC=C(C=C2)NC(=O)OC)NC(=O)/C=C/C3=C(C=CC(=C3)Cl)N4C=NN=N4 |

| SMILES | CC(C)(C)OC(=O)CC(C1=NNC(=O)C(=C1)C2=CC=C(C=C2)NC(=O)OC)NC(=O)C=CC3=C(C=CC(=C3)Cl)N4C=NN=N4 |

| Canonical SMILES | CC(C)(C)OC(=O)CC(C1=NNC(=O)C(=C1)C2=CC=C(C=C2)NC(=O)OC)NC(=O)C=CC3=C(C=CC(=C3)Cl)N4C=NN=N4 |

Introduction

Structural Characteristics and Composition

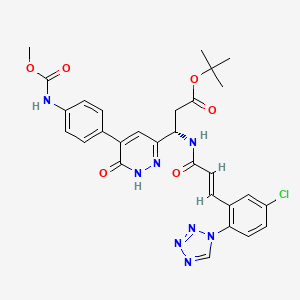

The molecule rac-tert-Butyl (R,E)-3-(3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylamido)-3-(5-(4-((methoxycarbonyl)amino)phenyl)-6-oxo-1,6-dihydropyridazin-3-yl)propanoate possesses a complex architecture with multiple integrated functional groups. The "rac" prefix in the nomenclature indicates that the compound exists as a racemic mixture, containing equal amounts of two enantiomers. The stereochemical descriptors (R,E) specify the absolute configuration at the chiral carbon (R) and the geometry of the acrylamide double bond (E or trans configuration) .

The core structure features a 3-substituted propanoate backbone with a tert-butyl protecting group at the carboxylic end. This protecting group strategy is common in amino acid chemistry, providing stability under basic conditions while allowing selective deprotection under acidic conditions. The molecule incorporates a pyridazinone ring system substituted with a 4-((methoxycarbonyl)amino)phenyl group, contributing to its potential biological interactions. The acrylamide linkage connects the main scaffold to a 5-chloro-2-(1H-tetrazol-1-yl)phenyl moiety, adding rigidity and potential for specific molecular recognition properties .

Functional Group Analysis

The compound contains several key functional moieties that contribute to its chemical behavior and potential biological activities:

-

Tert-butyl ester group: This functionality serves as a protecting group for the carboxylic acid portion, offering stability under basic conditions while allowing selective cleavage under acidic conditions. Similar protecting group strategies are employed in the synthesis of tetrasubstituted alpha-amino acids, where orthogonal protection is necessary for controlled functional group manipulations .

-

Tetrazole ring: The 1H-tetrazol-1-yl moiety represents a heterocyclic system commonly employed in medicinal chemistry as a bioisostere for carboxylic acid groups. This ring system can participate in various binding interactions, including hydrogen bonding and π-stacking, potentially contributing to target recognition in biological systems .

-

Acrylamide linkage: The alpha,beta-unsaturated amide (acrylamide) provides a rigid connection between functional elements of the molecule. This structural feature may contribute to conformational constraints and potentially serve as a Michael acceptor in certain biochemical interactions .

-

Pyridazinone core: This heterocyclic system is found in numerous biologically active compounds and represents a privileged scaffold in medicinal chemistry. Synthetic approaches to such structures often involve reactions between hydrazones and alpha,beta-unsaturated nitriles, suggesting potential synthetic routes to the compound .

-

Methoxycarbonylamino group: This carbamate functionality acts as a protected amine and typically results from the reaction of an amine with methyl chloroformate. The carbamate group provides additional hydrogen bonding capabilities that may be important for molecular recognition events.

Physical and Chemical Properties

Understanding the physical and chemical properties of rac-tert-Butyl (R,E)-3-(3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylamido)-3-(5-(4-((methoxycarbonyl)amino)phenyl)-6-oxo-1,6-dihydropyridazin-3-yl)propanoate provides valuable insights into its behavior in various environments and its potential applications.

Molecular Properties

The compound exhibits complex molecular characteristics resulting from its multiple functional groups and substantial molecular weight. Based on structural analysis and comparison with similar compounds, several key molecular properties can be estimated.

Table 1: Estimated Molecular Properties

These molecular properties suggest that the compound likely has limited water solubility but good solubility in organic solvents. The relatively high molecular weight and LogP value indicate challenges for oral bioavailability according to Lipinski's Rule of Five, though such parameters are often exceeded in modern drug discovery for complex targets .

The presence of multiple hydrogen bond donors and acceptors provides opportunities for specific molecular recognition events, potentially contributing to selective binding with biological macromolecules. The calculated polar surface area suggests moderate membrane permeability, which would influence its distribution in biological systems if used for in vitro or in vivo studies.

Solubility and Stability

The solubility profile of this compound is influenced by its balance of lipophilic and hydrophilic elements. Based on structural features and comparison with related molecules, the following solubility characteristics can be anticipated:

-

Likely soluble in: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane, Chloroform

-

Moderately soluble in: Tetrahydrofuran, Acetonitrile, Lower alcohols (methanol, ethanol)

-

Poorly soluble in: Water, Hexanes, Petroleum ether

The stability profile presents several considerations based on its functional groups:

-

The tert-butyl ester is susceptible to acidic hydrolysis but generally stable under neutral and basic conditions, similar to other protected amino acid derivatives described in literature .

-

The acrylamide double bond may undergo Michael-type additions with nucleophiles, particularly thiols, potentially limiting long-term stability in the presence of such reactive species.

-

The tetrazole ring typically demonstrates good stability under neutral conditions but may decompose under strongly acidic or oxidizing environments.

-

The carbamate functionality exhibits moderate stability but can undergo hydrolysis under strongly acidic or basic conditions.

For long-term storage, the compound would likely require protection from light, moisture, and elevated temperatures. Storage under inert atmosphere at reduced temperatures (-20°C or below) would be recommended to maintain stability. For biological assays, fresh solutions should be prepared due to potential reactivity of the acrylamide moiety with nucleophiles present in biological systems.

The specific (R,E) stereochemistry might be critical for proper three-dimensional arrangement of these functional groups for optimal target binding. The racemic nature of the compound (rac) suggests that biological evaluation of separate enantiomers could provide valuable insights into stereochemical requirements for activity.

Further systematic studies involving structural modifications of each component would be necessary to establish comprehensive structure-activity relationships and identify the essential pharmacophoric elements within this complex molecule.

Analytical Characterization

Comprehensive analytical characterization of rac-tert-Butyl (R,E)-3-(3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylamido)-3-(5-(4-((methoxycarbonyl)amino)phenyl)-6-oxo-1,6-dihydropyridazin-3-yl)propanoate is essential for confirming its structure, assessing purity, and understanding its properties.

Spectroscopic Analysis

Multiple spectroscopic techniques would be employed for structural elucidation and confirmation:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would provide critical information about the connectivity and environment of atoms within the molecule:

1H NMR spectroscopy would reveal:

-

A characteristic singlet around δ 1.4-1.5 ppm for the tert-butyl group (9H)

-

Complex aromatic signals from the multiple substituted phenyl rings (approximately δ 7.0-8.5 ppm)

-

Distinctive signals for the trans acrylamide double bond protons (typically δ 6.5-7.5 ppm with characteristic coupling constants around 15-16 Hz)

-

Amide NH signals (broad singlets around δ 8.0-10.0 ppm)

-

Methoxy signals from the methoxycarbonylamino group (singlet around δ 3.7-3.9 ppm)

-

Pyridazinone ring protons with characteristic chemical shifts and coupling patterns

13C NMR would provide confirmation of:

-

Carbonyl carbons from ester, amide, and carbamate groups (δ 160-175 ppm)

-

Tetrazole and pyridazinone ring carbons with characteristic chemical shifts

-

Aromatic carbons from the phenyl rings (δ 120-140 ppm)

-

tert-Butyl carbons (quaternary carbon around δ 80-85 ppm and methyl carbons around δ 28 ppm)

Two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) would be invaluable for complete structure elucidation, particularly for confirming connectivity between different molecular fragments and stereochemical arrangements.

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for the functional groups present:

-

Ester carbonyl stretching (1720-1740 cm-1)

-

Amide carbonyl stretching (1640-1680 cm-1)

-

Carbamate carbonyl stretching (1680-1720 cm-1)

-

N-H stretching vibrations (3300-3500 cm-1)

-

C=C stretching from the acrylamide double bond (1620-1640 cm-1)

-

Tetrazole ring vibrations (complex pattern in the fingerprint region)

Mass Spectrometry

High-resolution mass spectrometry would provide confirmation of the molecular formula through accurate mass determination. Expected features would include:

-

Molecular ion peak corresponding to the exact mass of the compound

-

Fragmentation pattern showing characteristic losses such as the tert-butyl group (C4H8, 56 Da)

-

Fragments corresponding to cleavage at the amide bonds

-

Characteristic tetrazole and pyridazinone fragmentations

Tandem mass spectrometry (MS/MS) could provide additional structural information through controlled fragmentation experiments, helping to confirm the connectivity of different molecular components.

Chromatographic Analysis

Chromatographic techniques would be essential for assessing purity and potentially separating stereoisomers:

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase HPLC with UV detection would be suitable for purity determination

-

Chiral HPLC could potentially separate enantiomers, allowing assessment of enantiomeric excess or isolation of single enantiomers

-

Gradient elution methods would likely be necessary given the complexity of the molecule

-

-

Thin-Layer Chromatography (TLC):

-

Useful for reaction monitoring during synthesis

-

Multiple solvent systems would be developed to assess purity from different selectivity perspectives

-

Visualization might employ UV detection and specific staining reagents for functional groups present

-

X-ray Crystallography

If suitable crystals could be obtained, X-ray crystallography would provide definitive structural confirmation, including:

-

Absolute stereochemistry at the chiral center

-

Confirmation of the E configuration of the acrylamide double bond

-

Three-dimensional spatial arrangement of all functional groups

-

Intramolecular and intermolecular interactions in the solid state

This technique has been successfully applied to related tetrasubstituted amino acid derivatives as described in the literature, providing unambiguous structural confirmation . The absolute configuration determination would be particularly valuable for this compound given its stereochemical complexity.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds provides context for understanding the significance and potential properties of rac-tert-Butyl (R,E)-3-(3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylamido)-3-(5-(4-((methoxycarbonyl)amino)phenyl)-6-oxo-1,6-dihydropyridazin-3-yl)propanoate.

Comparison with Other Protected Amino Acids

The compound shares structural similarities with other protected alpha-tetrasubstituted alpha-amino acids, particularly in the tert-butyl ester protected carboxylic acid functionality. Protected amino acids, as described in the literature, serve as important building blocks in peptide synthesis and drug development . Key comparative aspects include:

-

The use of tert-butyl protection for the carboxylic acid function provides orthogonality with other protecting groups, allowing selective deprotection and functionalization. This strategy is consistent with approaches described for other complex amino acid derivatives .

-

The alpha-tetrasubstituted nature of the amino acid center differs from most natural amino acids, potentially conferring conformational constraints that could influence secondary structure if incorporated into peptides or peptidomimetics.

-

The complex substitution pattern at the alpha position, featuring a pyridazinone ring system, represents a more elaborate structural modification compared to most synthetic amino acids, potentially offering unique binding properties or biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume